Sylvaticin

Description

Classification and Structural Features of Annonaceous Acetogenins (B1209576)

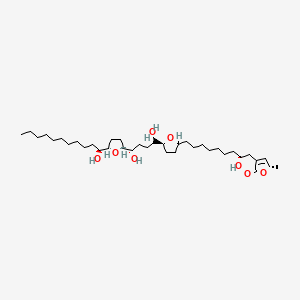

Annonaceous acetogenins are waxy substances derived from long-chain fatty acids, typically with 32 or 34 carbon atoms. nih.govcore.ac.ukwikipedia.org A defining structural feature is the presence of one to three tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings located along the hydrocarbon chain. mdpi.comnih.govwikipedia.org These rings are often accompanied by one or two flanking hydroxyl groups. nih.govcore.ac.uk The terminal carboxylic acid of the fatty acid chain is combined with a propan-2-ol unit to form a methyl-substituted α,β-unsaturated γ-lactone ring. nih.govcore.ac.ukwikipedia.org

The classification of Annonaceous acetogenins is commonly based on the structure of their central ring systems. This includes categories such as linear, mono-THF, adjacent bis-THF, non-adjacent bis-THF, tri-THF, epoxy, and THP ACGs. mdpi.comcore.ac.uk Further subclassification can be made based on the number and position of hydroxyl groups and variations in the terminal lactone. mdpi.comcore.ac.uk Annonaceous acetogenins possess multiple stereocenters, and their relative and absolute configurations can be determined through various analytical techniques, including NMR and mass spectrometry. mdpi.comcore.ac.ukoatext.com

Sylvaticin is classified as a tetrahydroxy annonaceous acetogenin (B2873293) featuring nonadjacent tetrahydrofuran rings. researchgate.netiupac.orgnih.gov This structural characteristic, particularly the presence of non-adjacent THF rings, is less common among acetogenins. iupac.org

Historical Context of this compound Discovery and Isolation

This compound was first identified and isolated in the late 20th century. Its discovery contributed to the growing understanding of the diverse array of bioactive compounds present in the Annonaceae family.

Natural Sources of this compound (e.g., Rollinia sylvatica, Rollinia mucosa)

This compound has been isolated from several species within the Annonaceae family. A primary natural source is the dried fruits of Rollinia sylvatica St. Hil. (now often referred to as Annona sylvatica). researchgate.netnih.govresearchgate.netbioone.org It has also been found in the leaf extracts of Rollinia mucosa (Jacq.) Baill. iupac.orgresearchgate.netbeilstein-journals.orgmdpi.comresearchgate.net Studies on Annona sylvatica have revealed the presence of acetogenins, among other compounds like flavonoids and alkaloids, in different plant parts, including the seeds and leaves. bioone.orgnih.govresearchgate.net Rollinia mucosa has also been shown to contain various secondary metabolites, including acetogenins and alkaloids, in its fruits and leaves. acs.orgresearchgate.nettandfonline.comijalsr.orgnih.gov

Co-isolation with Epimers (e.g., cis-Sylvaticin)

This compound has been reported to be co-isolated with its C12 epimer, cis-sylvaticin. iupac.orgmdpi.comnih.gov Both this compound and cis-sylvaticin are non-adjacent bis-THF acetogenins. iupac.orgresearchgate.netmdpi.com While this compound contains one trans-THF ring, cis-sylvaticin is characterized by having cis configurations in both of its 2,5-disubstituted THF rings. iupac.orgmdpi.com The co-isolation of these epimers highlights the structural diversity within the acetogenin class, even among closely related compounds.

Properties

CAS No. |

129312-45-4 |

|---|---|

Molecular Formula |

C37H66O8 |

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32?,33-,34-,35+,36+/m0/s1 |

InChI Key |

HKMBLJVHVBJAIH-NZPKVYSJSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H](CCC([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sylvaticin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Sylvaticin

Advanced Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques play a vital role in unraveling the molecular architecture of Sylvaticin, providing information about its functional groups, connectivity, and spatial arrangement. mdpi.comu-szeged.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment (e.g., ¹H-NMR, ¹³C-NMR Analysis of Carbinol Methine Resonances)

NMR spectroscopy is a primary tool for the structural and stereochemical analysis of acetogenins (B1209576) like this compound. mdpi.comu-szeged.hu Both ¹H-NMR and ¹³C-NMR provide detailed information about the different nuclei in the molecule. Analysis of chemical shifts and coupling constants in the ¹H-NMR spectrum helps in identifying different proton environments and their relationships. nih.govmdpi.com Specifically, the resonances of carbinol methine protons (protons on carbons bearing both a hydroxyl group and a hydrogen) are particularly informative for determining the relative configurations of adjacent stereocenters in the THF rings and the aliphatic chain. mdpi.com For instance, carbinol methine protons of hydroxyalkyl THFs with threo relative configurations typically resonate around δ 3.4–3.6 ppm, while those with erythro configurations resonate at approximately δ 3.8 ppm in the ¹H-NMR spectra of the THF-diol portion of acetogenins. mdpi.com ¹³C-NMR spectroscopy provides information about the carbon skeleton and the types of carbon atoms present, with characteristic signals for the oxymethine carbons of the THF rings appearing between δ 82.1 and 83.3 ppm. nih.gov Comparisons of ¹H- and ¹³C-NMR data from synthetic THF cores with those of isolated acetogenins are frequently used to establish relative stereochemistry. mdpi.com

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, EIMS Fragmentation)

Mass spectrometry is essential for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which aids in piecing together the structure. mdpi.comu-szeged.hu Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to establish the molecular weight. mdpi.com Electron Ionization Mass Spectrometry (EIMS) fragmentation provides characteristic ions that correspond to different parts of the molecule, allowing for the identification of the positions of the THF rings and hydroxyl groups along the carbon chain. mdpi.com Analysis of fragmentation data, particularly from derivatized and un-derivatized samples, is crucial for structural confirmation. mdpi.com

Application of Chiral Derivatization Techniques (e.g., Mosher Ester Method for Absolute Stereochemistry)

Determining the absolute stereochemistry of the chiral centers in this compound often requires the use of chiral derivatization techniques. mdpi.comlibretexts.org The Mosher ester method, employing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used technique for assigning the absolute configuration of secondary alcohols. mdpi.comlibretexts.orgwikipedia.orgresearchgate.net This method involves reacting the alcohol with both the (R)- and (S)-enantiomers of MTPA chloride to form diastereomeric esters. libretexts.orgwikipedia.orgresearchgate.net The ¹H-NMR spectra of these diastereomeric Mosher esters will show characteristic differences in chemical shifts (Δδ) for the protons near the stereogenic center. libretexts.orgresearchgate.net By analyzing the pattern of these chemical shift differences (Δδ = δS-MTPA ester - δR-MTPA ester), the absolute configuration of the original secondary alcohol can be deduced based on empirical rules. libretexts.orgresearchgate.net This approach has been successfully applied to determine the absolute stereochemistry of hydroxyl groups in acetogenins. mdpi.comresearchgate.netresearchgate.net

Analysis of this compound Stereoisomers

This compound exists as stereoisomers, and distinguishing between them and elucidating their relative and absolute configurations, particularly within the bis-THF core, is a key aspect of its structural characterization. researchgate.netmdpi.com

Distinction and Interrelation of this compound and cis-Sylvaticin

This compound and cis-sylvaticin are diastereoisomers that have been isolated together from natural sources. researchgate.netacs.orgmdpi.com They share the same molecular formula and connectivity but differ in the stereochemistry of their THF rings. researchgate.net Specifically, cis-sylvaticin is characterized by having both 2,5-disubstituted THF rings in the cis configuration. researchgate.netmdpi.combeilstein-journals.org this compound, on the other hand, has one cis-configured and one trans-configured THF ring. researchgate.netacs.org The distinction and interrelation of these isomers are established through careful comparison of their spectroscopic data, particularly NMR, and by their synthesis. researchgate.netacs.orgmdpi.com Total synthesis efforts have been instrumental in confirming the structures and relative/absolute stereochemistry of both this compound and cis-sylvaticin. researchgate.netacs.orgacs.orgbeilstein-journals.orgnih.gov

Elucidation of Relative and Absolute Configuration in the Bis-Tetrahydrofuran (bis-THF) Core

Interactive Data Table: Spectroscopic Data Highlights for cis-Sylvaticin (Illustrative based on search results)

| Spectroscopic Method | Key Observation(s) | Structural Implication(s) | Source(s) |

| ¹H-NMR | Carbinol methine protons at δ 3.4–3.6 ppm (threo) and ~δ 3.8 ppm (erythro). mdpi.com | Indicates relative configuration of hydroxyl groups flanking THF rings. mdpi.com | mdpi.com |

| Peaks between 3.78 and 9.93 ppm for protons correlating to THF oxymethines. nih.gov | Confirmation of THF rings. nih.gov | nih.gov | |

| ¹³C-NMR | Signals between δ 82.1 and 83.3 ppm for THF oxymethines. nih.gov | Confirmation of THF rings and information on carbon environment. nih.gov | nih.gov |

| MS (ESI-MS) | Molecular ion peak. mdpi.com | Establishes molecular weight. mdpi.com | mdpi.com |

| MS (EIMS) | Characteristic fragmentation ions. mdpi.com | Helps determine positions of THF rings and hydroxyl groups. mdpi.com | mdpi.com |

| Mosher Ester ¹H-NMR | Δδ values for protons near secondary alcohols. libretexts.orgresearchgate.net | Allows determination of absolute configuration of secondary alcohol stereocenters. libretexts.orgresearchgate.net | mdpi.comlibretexts.orgresearchgate.net |

Diastereoisomeric Relationships and Configurational Differences

This compound exists as a stereoisomer of other Annonaceous acetogenins, including cis-sylvaticin, gigantecin, and squamostatin-C. nih.govresearchgate.net These compounds share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, classifying them as configurational isomers. fiveable.mereddit.com Specifically, this compound, cis-sylvaticin, and squamostatin-C are diastereoisomers. nih.govresearchgate.net Diastereoisomers are stereoisomers that are not mirror images of each other and differ in their configuration at one or more stereocenters. fiveable.me

The key structural differences between these diastereoisomers lie in the configuration of the stereocenters within the non-adjacent bis-THF core and the flanking hydroxyl groups. For example, cis-sylvaticin is characterized by having cis configurations in both of its 2,5-disubstituted THF rings. nih.gov In contrast, this compound, as a diastereoisomer of cis-sylvaticin, exhibits different stereochemistry at certain positions. researchgate.net Research indicates that this compound is the C12-epimer of cis-sylvaticin. researchgate.net This means they differ in the configuration at the carbon atom at position 12.

Detailed research findings, often involving comparisons of spectroscopic data (particularly NMR) and the outcomes of synthetic routes, have been essential in differentiating these diastereoisomers and assigning their specific configurations. For instance, analysis of the 1H-NMR spectrum of cis-sylvaticin allowed for the deduction that two carbinol groups flanking the THF rings had threo relative configurations, while another had an erythro relationship. nih.gov Further derivatization and NMR analysis were then used to establish the absolute stereochemistry at specific centers within the core. nih.gov

The synthesis of different diastereoisomers, such as the formal total synthesis of cis-sylvaticin and this compound, has provided further confirmation of their stereochemical relationships. researchgate.net Synthetic strategies often involve carefully controlled reactions to establish the desired relative and absolute stereochemistry at each new stereocenter. For example, a sequential solvolysis/hydride shift/intramolecular reduction cascade has been employed to establish the trans stereochemistry of one of the THF rings in this compound during its synthesis. researchgate.net

The existence of these diastereoisomers highlights the critical importance of precise stereochemical control in the synthesis and structural characterization of Annonaceous acetogenins. Subtle differences in stereochemistry can lead to significant differences in biological activity and physical properties.

Biological Activities and Molecular Mechanisms of Action of Sylvaticin

Mechanistic Basis of Cytotoxicity in Cellular Models

The cytotoxic properties of Sylvaticin are primarily rooted in its ability to disrupt cellular energy metabolism. This disruption occurs through a multi-pronged attack on key enzymatic systems responsible for ATP production, ultimately leading to cell death.

A primary target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. cam.ac.uk This enzyme complex is a crucial entry point for electrons from NADH, and its function is vital for oxidative phosphorylation, the cell's main process for generating ATP. elifesciences.orgnih.gov this compound acts as a potent inhibitor of Complex I, effectively halting the flow of electrons and, consequently, the pumping of protons across the inner mitochondrial membrane. cam.ac.uk This action is similar to other known Complex I inhibitors, which are recognized for their ability to impair mitochondrial respiration. nih.govresearchgate.net The disruption of the proton gradient directly cripples the ATP synthase enzyme, leading to a severe reduction in ATP production. elifesciences.orgnih.gov

The dual inhibition of mitochondrial Complex I and plasma membrane NADH oxidases culminates in a catastrophic energy crisis for the cell, characterized by severe ATP deprivation. nih.govnih.gov ATP is the primary energy currency of the cell, required for nearly all metabolic processes, including biosynthesis, maintenance of ion gradients, and cell division. The drastic reduction in ATP levels forces cells to rely on less efficient energy production pathways, such as glycolysis. nih.gov However, for many cancer cells that are already highly glycolytic, the inhibition of oxidative phosphorylation proves fatal. The inability to meet the high energy demands for survival and proliferation under conditions of ATP deprivation ultimately triggers apoptotic cell death pathways. nih.gov

Studies on Differential Cytotoxicity in Multidrug-Resistant (MDR) Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell. nih.govmdpi.com Research has explored this compound's efficacy against cancer cell lines that exhibit this resistance phenotype. Studies have shown that some natural compounds can sensitize chemo-resistant cells to conventional chemotherapeutic agents. mdpi.comnih.gov The mechanism often involves bypassing or inhibiting the P-gp efflux pump, thereby allowing the cytotoxic agent to accumulate within the resistant cells. researchgate.net While specific data on this compound's interaction with P-gp is an area of ongoing research, its mechanism of action—targeting fundamental energy metabolism rather than being a substrate for common efflux pumps—suggests it may retain activity against certain MDR cell lines. nih.govmdpi.com This potential to circumvent classical MDR mechanisms makes it a compound of interest in the development of novel anticancer strategies.

Mechanisms Underlying Insecticidal and Antiparasitic Activities

The potent bioenergetic disruption caused by this compound also forms the basis of its insecticidal and antiparasitic properties. nih.govfrontiersin.org These organisms are highly dependent on efficient energy production for their survival, development, and reproduction.

This compound has demonstrated significant larvicidal activity against various insect pests, including the dengue vector Aedes aegypti and the agricultural pest Spodoptera frugiperda. researchgate.netresearchgate.netresearchgate.net The larval stages of insects are periods of rapid growth and high metabolic activity, making them particularly vulnerable to inhibitors of energy metabolism. dzarc.comscielo.org.co By inhibiting mitochondrial Complex I, this compound effectively starves the larvae of the ATP necessary for their development, leading to mortality. mdpi.comnih.govnih.govscielo.br Research has quantified this effect, showing high mortality rates in larval populations exposed to this compound and related acetogenins (B1209576). researchgate.net

Table 1. Larvicidal Activity of Acetogenins against Spodoptera frugiperda

| Compound | Mortality (%) at 50 ppm |

|---|---|

| This compound | >90% |

| Rolliniastatin-1 | >90% |

| Rolliniastatin-2 | >90% |

| Motrilin | >90% |

Data derived from studies on early larval instars showing high mortality rates for several acetogenins. researchgate.net

Nutritional Alterations and Mortality Induction in Insect Larvae

Studies have shown that this compound can directly impact the survival rates of insect larvae. When incorporated into the diet of early instar Spodoptera frugiperda larvae, this compound led to a dose-dependent increase in mortality. While specific data on the full range of nutritional alterations are limited in publicly available research, the compound is reported to cause significant changes to the nutritional indices of the larvae.

The direct toxic effects of this compound are evident in its ability to cause mortality. Research has quantified these effects, demonstrating a clear relationship between the concentration of this compound in the diet and the resulting larval death rate.

Table 1: Mortality Rate of Spodoptera frugiperda Larvae Treated with this compound

| Concentration of this compound (µg/g of diet) | Mortality Rate (%) |

|---|---|

| 50 | 15 |

This table illustrates the mortality rates of S. frugiperda larvae when exposed to different concentrations of this compound in their diet.

Further research is needed to fully elucidate the specific nutritional indices affected by this compound and to provide a more comprehensive understanding of its mode of action in insect larvae.

Structure Activity Relationship Sar Studies and Analog Development of Sylvaticin

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including natural products and pharmaceuticals. nih.govnumberanalytics.com Different stereoisomers can exhibit significant differences in potency, efficacy, and even mechanism of action due to their specific interactions with biological targets. numberanalytics.com

Synthetic efforts towards sylvaticin and cis-sylvaticin have emphasized the need for stereochemical control to access the biologically active isomers. iupac.orgmdpi.combeilstein-journals.org For instance, the synthesis of the trans-THF ring in this compound has been achieved through specific methodologies, such as a sequential solvolysis/hydride shift/intramolecular reduction cascade. iupac.orgbeilstein-journals.org The synthesis of cis-sylvaticin has often utilized oxidative cyclization reactions designed to stereoselectively form the cis-2,5-disubstituted THF rings. mdpi.combeilstein-journals.org

While the provided information confirms the biological activity of both this compound and cis-sylvaticin and the importance of controlled stereochemistry in their synthesis, detailed comparative data on the precise influence of the trans versus cis THF ring stereochemistry on specific biological targets or potency differences between the two epimers is not extensively detailed in the search results. However, the distinct biological profiles observed for different annonaceous acetogenins (B1209576) with varying THF ring numbers and configurations underscore the general principle that stereochemistry is a key determinant of their biological effects. beilstein-journals.org

Design and Synthesis of Simplified Analogues with Maintained Bioactivity

The structural complexity of natural products like this compound often presents challenges for large-scale synthesis and can limit their development as therapeutic agents. rsc.org Therefore, the design and synthesis of simplified analogs that retain the essential structural features for biological activity are crucial aspects of SAR studies. rsc.orgresearchgate.net

Research has focused on creating simplified mimics of annonaceous acetogenins, aiming to reduce the synthetic complexity while preserving potent antitumor activity. researchgate.netnih.gov These simplified analogs often involve modifications to the polyether chain, including the THF moieties, or the terminal γ-lactone. nih.gov

One approach involves designing analogs with simplified polyether structures, such as incorporating triethylene glycol moieties in place of the THF rings. researchgate.net Studies have shown that certain simplified analogs can exhibit potent inhibitory activity against cancer cells by targeting mitochondrial function, similar to the natural acetogenins. researchgate.net For example, an analog with an n-decyl chain replacing a THF moiety demonstrated potent activity against glioblastoma stem cells. researchgate.net

Another strategy involves modifying the terminal lactone. Some analogs have been synthesized with an α,β-unsaturated-γ-lactone instead of the saturated lactone found in many natural acetogenins. nih.gov

The synthesis of simplified analogs often employs convergent strategies, allowing for the modular assembly of different fragments. nih.gov Chiral building blocks, such as those derived from glyceraldehyde acetonide and lactic acid, have been utilized to introduce the necessary stereochemistry in these simplified structures. researchgate.net Preliminary biological tests of these simplified compounds at the cellular level have shown remarkable and selective antitumor activity, suggesting that key bioactivity can be maintained despite structural simplification. researchgate.net

Here is a table summarizing some conceptual approaches to simplified analogs based on the search results:

| Analog Type | Structural Modification | Potential Benefit |

| Polyether Mimics | Replacement of THF rings with simpler chains (e.g., triethylene glycol) | Reduced synthetic complexity |

| Modified Terminal Lactone | α,β-unsaturated-γ-lactone instead of saturated lactone | Potential influence on activity |

| Analogs with Varied Side Chains | Introduction of different lipophilic side chains | Modulation of activity/properties |

Exploration of Functional Group Modifications and Their Biological Implications

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. byjus.comashp.org Modifications to these groups can significantly impact a molecule's electronic properties, solubility, steric profile, and ultimately, its biological activity and interactions with biological targets. ashp.orgslideshare.net

The THF rings themselves are crucial structural elements, and modifications to these cyclic ether systems can have profound effects on activity. The stereochemistry of the substituents on the THF rings is particularly important, as discussed in Section 5.1. The ether linkages within the THF rings contribute to the molecule's lipophilicity and its ability to traverse biological membranes.

The terminal γ-lactone is another critical functional group believed to be essential for the potent cytotoxicity of annonaceous acetogenins. researchgate.net Modifications to the lactone ring, such as altering its saturation or substituting it with other functional groups, can impact the molecule's stability, reactivity, and interaction with its biological target, likely mitochondrial complex I. beilstein-journals.orgchemrxiv.org

The design of simplified analogs, as discussed in Section 5.2, inherently involves functional group modifications, such as replacing the complex THF ether system with simpler ether or hydrocarbon chains. researchgate.netnih.gov These studies indirectly explore the biological implications of altering the nature and arrangement of ether functional groups.

The following table lists some key functional groups present in this compound and their general potential roles based on chemical principles and the known properties of annonaceous acetogenins:

| Functional Group | Location in this compound | Potential Biological Role Implications |

| Hydroxyl (-OH) | Along the hydrocarbon chain, on THF rings | Hydrogen bonding, polarity, interaction with biological targets. ashp.orglibretexts.org |

| Ether (C-O-C) | Within the THF rings | Contributes to structure and lipophilicity, membrane permeability. |

| γ-Lactone | Terminal end of the fatty acid chain | Believed to be essential for cytotoxic activity, target interaction. researchgate.net |

Further detailed SAR studies involving systematic modifications of individual functional groups within the this compound scaffold would be necessary to fully delineate their specific contributions to biological potency and selectivity.

Biosynthetic Pathways and Ecological Significance of Annonaceous Acetogenins Including Sylvaticin

Hypothesized Biosynthetic Routes for Annonaceous Acetogenins (B1209576)

The biosynthesis of Annonaceous acetogenins, including compounds like sylvaticin, is hypothesized to occur via a polyketide biosynthetic pathway. sysrevpharm.orgcore.ac.uk This pathway is thought to involve the combination of long-chain fatty acids (C32/C34) with a 2-propanol unit at the C-2 position, leading to the formation of the characteristic terminal α,β-unsaturated γ-lactone. sysrevpharm.orgscielo.brscielo.br The formation of the cyclic (tetrahydrofuran or tetrahydropyran) rings and the addition of hydroxyl or ketone groups along the aliphatic chain are believed to arise from a series of epoxidation and cyclization reactions acting on diene, triene, or triene ketone precursors. sysrevpharm.orgcore.ac.uknih.govthieme-connect.com The presence of double bonds at specific positions along the aliphatic chain in some acetogenins supports this proposed biogenetic pathway. sysrevpharm.org While the precise enzymatic steps and genetic regulation specifically for this compound biosynthesis are not fully elucidated, the general framework of a polyketide origin followed by oxidative cyclizations is the prevailing hypothesis for AAGs with THF rings. sysrevpharm.orgcore.ac.uknih.gov

Ecological Role of this compound in Host Plants (e.g., Rollinia species)

Annonaceous acetogenins, including this compound, are considered plant secondary metabolites that play significant roles in the ecological interactions of their host plants. researchgate.netub.ac.id These compounds have been found in various parts of Annonaceae plants, including seeds, leaves, roots, flowers, and fruits. nih.gov Their ecological functions are often linked to defense mechanisms against herbivores and pathogens. nih.govresearchgate.netscite.ai

This compound, isolated from Rollinia sylvatica, has demonstrated insect control properties. nih.govresearchgate.netscite.ai Research has shown that this compound can have effects on insects such as Ostrinia nubilalis and Acalymma vittata. researchgate.net This insecticidal action is attributed, at least in part, to the ability of acetogenins to inhibit mitochondrial respiration by blocking NADH-cytochrome-c oxidoreductase (Complex I) of the electron transport system, which disrupts ATP production. sysrevpharm.orgresearchgate.netresearchgate.netscirp.orgacs.orgresearchgate.net By interfering with energy metabolism, this compound can exert toxic effects on insects, contributing to the plant's defense against herbivory. researchgate.netscirp.org

The presence of AAGs like this compound in different plant tissues suggests a distributed defense strategy. nih.govscite.ai For instance, their presence in seeds may protect against seed predators, while their occurrence in leaves and roots can deter herbivores feeding on these parts. nih.govscite.ai The allocation of resources to the production of these compounds indicates their importance for the survival and fitness of the plant in its environment. scielo.brscielo.br

Biogeographic Distribution of this compound-Producing Plants

This compound has been primarily isolated from Rollinia sylvatica and Rollinia mucosa, both species belonging to the Annonaceae family. nih.govresearchgate.netmdpi.com The Annonaceae family is a large family of flowering plants predominantly found in tropical and subtropical regions around the world. sysrevpharm.orgscielo.brresearchgate.net

Genera within the Annonaceae family known to contain acetogenins include Uvaria, Asimina, Annona, Goniothalamus, Rollinia, and Xylopia. sysrevpharm.org The isolation of AAGs has been reported from numerous species across these genera. researchgate.net Given that Rollinia sylvatica and Rollinia mucosa are the primary reported sources of this compound, the biogeographic distribution of this compound is linked to the native ranges of these specific Rollinia species. While detailed global distribution maps specifically for Rollinia sylvatica and Rollinia mucosa were not extensively found, the genus Rollinia is generally distributed in the tropical regions of the Americas.

The presence of AAGs in various Annonaceae species across different tropical and subtropical areas suggests that the capacity to produce these compounds is widespread within the family. sysrevpharm.orgscielo.brresearchgate.netresearchgate.net Further research focusing on the specific distribution of Rollinia sylvatica and Rollinia mucosa would provide a more precise understanding of the biogeography of this compound production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.